molecular formula C20H22F2N2O3S B2894153 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide CAS No. 1021040-93-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide

Cat. No.: B2894153
CAS No.: 1021040-93-6
M. Wt: 408.46
InChI Key: IYVPNMGSYKFEAM-UHFFFAOYSA-N
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Description

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide features a benzenesulfonyl-piperidine scaffold linked to an acetamide group substituted with a 2,6-difluorophenylmethyl moiety. This structure combines aromatic sulfonyl groups, a piperidine ring, and fluorinated phenyl substituents, which are common in medicinal chemistry for modulating target binding, solubility, and metabolic stability. The benzenesulfonyl group enhances electron-withdrawing properties, while the 2,6-difluorophenyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c21-18-10-6-11-19(22)17(18)14-23-20(25)13-15-7-4-5-12-24(15)28(26,27)16-8-2-1-3-9-16/h1-3,6,8-11,15H,4-5,7,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPNMGSYKFEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. The unique structural features of this compound, including the benzenesulfonyl and difluorophenyl groups, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26F2N2O3SC_{21}H_{26}F_2N_2O_3S with a molecular weight of 418.51 g/mol. The compound features:

  • Piperidine ring : Provides basicity and potential interaction sites.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Acetamide moiety : Contributes to lipophilicity and pharmacokinetics.
  • Difluorophenyl group : Modifies electronic properties and enhances binding affinity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety has been associated with enzyme inhibition, particularly in antibacterial and anti-inflammatory contexts.
  • Receptor Modulation : The piperidine structure may enhance binding affinity to specific receptors involved in neurotransmission or pain pathways.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Activity TypeDescriptionReferences
Antibacterial Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition Significant inhibition of acetylcholinesterase (AChE) and urease; potential for cognitive enhancement.
Anticancer Potential Preliminary studies suggest activity against cancer cell lines; further investigation needed.
Neuroprotective Effects Potential mechanisms linked to modulation of neurotransmitter systems.

Case Studies

  • Antibacterial Activity
    • A study evaluated the antibacterial effects of various piperidine derivatives, including this compound. Results indicated strong inhibitory effects against specific bacterial strains, suggesting a promising avenue for developing new antibiotics.
  • Enzyme Inhibition Studies
    • Research conducted on related compounds showed strong inhibitory activity against urease and AChE, indicating potential applications in treating conditions like Alzheimer's disease and other cognitive disorders.
  • Cytotoxicity Assessments
    • In vitro studies on cancer cell lines revealed that this compound exhibited selective cytotoxicity without significant toxicity to normal cells, highlighting its therapeutic potential in oncology.

Comparison with Similar Compounds

Tunisertib (N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide)

  • Structure: Shares the N-[(2,6-difluorophenyl)methyl]acetamide core but replaces the benzenesulfonyl-piperidine with a pyrazol-1-yl group linked to methylpyridine and quinoline moieties.
  • Activity : Acts as a serine/threonine kinase inhibitor, highlighting the role of heterocyclic substituents in kinase targeting .

2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide

  • Structure : Retains the 2,6-difluorophenylacetamide backbone but substitutes the benzenesulfonyl-piperidine with an iodoethyl group.
  • This compound lacks kinase-targeting motifs but may serve as a precursor for radiopharmaceuticals due to its iodine content .

N-(2,6-Dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

  • Structure: Features a thiazolidinone ring conjugated to a benzylidene-piperidine group, linked via acetamide to a 2,6-dimethylphenyl substituent.
  • Activity: The thiazolidinone moiety is associated with anti-inflammatory and antidiabetic activities, while the benzylidene-piperidine group may enhance membrane permeability .
  • Comparison: Unlike the target compound, this structure relies on a thiazolidinone-dione system for electron-deficient interactions, whereas the benzenesulfonyl group in the target compound provides stronger sulfonamide-based hydrogen bonding.

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

  • Structure : Contains a benzofuran ring and piperidine-sulfonyl group linked to an acetamide.
  • Properties: The benzofuran group enhances aromatic stacking, while the sulfonyl-piperidine mirrors the target compound’s sulfonamide motif. This compound’s dual aromatic systems (benzofuran and phenyl) may improve binding to hydrophobic protein pockets compared to the mono-aromatic 2,6-difluorophenyl group in the target compound .

Structural and Functional Analysis Table

Compound Name Core Structure Modifications Key Activities/Properties Reference
Target Compound Benzenesulfonyl-piperidine + 2,6-difluorophenyl Kinase inhibition (hypothesized) N/A
Tunisertib Pyrazol-1-yl + quinoline/methylpyridine Serine/threonine kinase inhibition
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide Iodoethyl substituent Radiopharmaceutical potential
Thiazolidinone-piperidine analog Thiazolidinone + benzylidene-piperidine Anti-inflammatory, metabolic modulation
Benzofuran-piperidine-sulfonyl analog Benzofuran + sulfonyl-piperidine Enhanced aromatic interactions

Research Findings and Implications

  • Activity Correlation: The presence of sulfonyl-piperidine groups (as in the target compound and benzofuran analog) is linked to enhanced hydrogen bonding and target engagement, whereas pyridine/quinoline systems (tunisertib) favor kinase inhibition .
  • Fluorine Effects : The 2,6-difluorophenyl group in the target compound and tunisertib improves metabolic stability and lipophilicity, critical for oral bioavailability .
  • Structural Flexibility: Piperidine rings (target compound, thiazolidinone analog) confer conformational flexibility, aiding in binding pocket adaptation, while rigid systems like benzofuran () may restrict mobility but enhance affinity.

Q & A

Q. What are the critical steps in synthesizing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step process:

Piperidine ring formation : Cyclization of precursors under controlled pH (e.g., sodium acetate buffer, pH 4.6).

Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in anhydrous conditions.

Acetamide coupling : Reaction of intermediates with 2,6-difluorobenzylamine via amide bond formation, often using coupling agents like EDCI/HOBt.

Q. Optimization strategies :

  • Temperature : Maintain 0–5°C during exothermic steps (e.g., sulfonylation).
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Monitoring : Track reaction progress via TLC or HPLC.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonylation)Prevents byproducts
Reaction Time12–24 hours>85% completion
SolventDMF/THF (1:1)Maximizes solubility

Q. How is the purity and structural integrity of the compound validated?

Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzenesulfonyl group at δ 7.5–8.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ m/z calculated for C21H21F2N2O3S: 443.12).
  • HPLC : Purity >95% using a C18 column with methanol/water gradient.

Critical note : Residual solvents (e.g., DMSO) must be quantified via GC-MS to meet ICH guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Answer: Discrepancies often arise from:

  • Assay specificity : Off-target effects in cell-based vs. enzyme-linked assays. Validate using siRNA knockdown or competitive binding studies.
  • Solubility limitations : Poor aqueous solubility (e.g., DMSO stock precipitation) may artifactually reduce activity. Use surfactants (e.g., Tween-20) or co-solvents (≤0.1% DMSO).
  • Metabolic instability : Test compound stability in liver microsomes (e.g., CYP450 isoforms).

Case study : A 2025 study found a 10-fold difference in IC50 between HEK293 and HeLa cells due to differential expression of the target receptor.

Q. What computational and experimental approaches are used to elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., piperidine-sulfonamide derivatives binding to serotonin receptors).
  • SAR analysis : Compare analogues (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores.
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
LogP3.2 ± 0.1HPLC
Solubility (H2O)<0.1 mg/mLNephelometry
pKa8.5 (sulfonamide group)Potentiometric

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

Answer:

  • In vitro ADME :
    • Permeability : Caco-2 monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
    • Metabolic stability : Incubate with human liver microsomes (t1/2 >30 min desirable).
  • In vivo PK : Administer IV/PO in rodents; measure plasma concentrations via LC-MS/MS.

Key finding : A 2024 study noted that the 2,6-difluorophenyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation.

Q. What strategies mitigate toxicity risks during preclinical development?

Answer:

  • Cytotoxicity screening : Use MTT assays in primary hepatocytes.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM preferred).
  • Genotoxicity : Ames test for mutagenicity; comet assay for DNA damage.

Note : Structural alerts (e.g., reactive sulfonamide groups) require substitution with bioisosteres (e.g., amides).

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